Product packaging for 3-chloro-4-(2-ethylpiperidin-1-yl)aniline(Cat. No.:CAS No. 946668-90-2)

3-chloro-4-(2-ethylpiperidin-1-yl)aniline

Cat. No.: B1356434
CAS No.: 946668-90-2
M. Wt: 238.75 g/mol
InChI Key: VFJCWRHGMCYMLV-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) and Piperidine (B6355638) Scaffolds in Organic Chemistry

The aniline and piperidine scaffolds are two of the most ubiquitous and vital heterocyclic and aromatic structures in the field of organic chemistry, particularly in the domain of medicinal chemistry.

Aniline , a simple aromatic amine, and its derivatives are fundamental building blocks in chemical synthesis. google.com Their versatility allows them to serve as precursors for a wide array of more complex molecules, including dyes, polymers, and, most notably, pharmaceuticals. google.comnih.gov The amino group on the benzene (B151609) ring can be readily modified, making anilines a versatile handle for constructing molecular frameworks. nih.gov In drug discovery, the aniline motif is present in numerous approved drugs. google.com However, the aniline structure can also present challenges, such as metabolic instability or potential toxicity, which drives ongoing research into creating aniline isosteres—molecules that mimic its shape and function but with improved pharmacological properties. google.comgoogleapis.com

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. ed.ac.uk Its saturated, three-dimensional structure is a desirable feature in drug design, as it can provide better spatial orientation for interacting with biological targets compared to flat aromatic rings. This structural feature can lead to enhanced binding affinity, selectivity, and improved physicochemical properties such as solubility. Piperidine derivatives are integral to a vast range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer agents, showcasing their immense significance in drug discovery. ed.ac.uk The introduction of chiral centers within the piperidine scaffold further expands its utility, allowing for fine-tuning of a molecule's interaction with biological systems.

Contextualizing 3-chloro-4-(2-ethylpiperidin-1-yl)aniline within Contemporary Chemical Research

While some chemical compounds are the subject of extensive, direct investigation, others serve as crucial, albeit less conspicuous, intermediates in the synthesis of highly specialized molecules. This compound falls into the latter category. Publicly available research dedicated solely to this compound is limited; however, its significance emerges from its application as a key building block in the development of patented, high-value therapeutic agents.

This substituted aniline is primarily documented in patent literature as an intermediate in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern pharmaceutical research.

Specifically, this compound has been cited in patents for the creation of Focal Adhesion Kinase (FAK) inhibitors. FAK is a protein tyrosine kinase involved in cellular processes such as adhesion, proliferation, and migration, which are critical for tumor growth and metastasis. The chemical structure of this compound provides a specific combination of features—a reactive aniline group for further chemical elaboration, a chlorine atom that can influence electronic properties and binding, and a 2-ethylpiperidine (B74283) group that introduces a specific three-dimensional conformation—making it a suitable precursor for constructing the complex architecture required to inhibit the FAK enzyme.

Therefore, the contemporary relevance of this compound is not as a standalone agent but as a specialized intermediate, enabling the synthesis of sophisticated drug candidates targeted at complex diseases like cancer. Its role highlights the intricate and often hidden network of chemical synthesis that underpins modern drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2 B1356434 3-chloro-4-(2-ethylpiperidin-1-yl)aniline CAS No. 946668-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(2-ethylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJCWRHGMCYMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 2 Ethylpiperidin 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 3-chloro-4-(2-ethylpiperidin-1-yl)aniline is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the 2-ethylpiperidine (B74283) moiety.

The aromatic region would likely show three signals. The proton at C-5, situated between the amino and piperidinyl groups, would appear as a doublet. The proton at C-2, adjacent to the chlorine atom, would likely be a doublet, and the proton at C-6 would present as a doublet of doublets due to coupling with the protons at C-2 and C-5. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The aliphatic region, corresponding to the 2-ethylpiperidine ring, would be more complex. The protons of the ethyl group would consist of a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. The protons on the piperidine (B6355638) ring would show a series of multiplets due to complex spin-spin coupling. The proton at C-2 of the piperidine ring, being adjacent to the nitrogen and the ethyl group, would have a distinct chemical shift.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (C5-H)6.8 - 7.0d8.0 - 9.0
Aromatic H (C2-H)7.0 - 7.2d~2.0
Aromatic H (C6-H)6.6 - 6.8dd8.0 - 9.0, ~2.0
-NH₂3.5 - 4.5br s-
Piperidine H (axial & equatorial)1.4 - 3.5m-
Ethyl -CH₂-1.5 - 1.8q~7.0
Ethyl -CH₃0.8 - 1.0t~7.0

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum would provide information on the number and chemical environment of the carbon atoms. The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

The aromatic region would display six signals. The carbon atom attached to the nitrogen of the piperidine ring (C-4) and the carbon bearing the amino group (C-1) would be the most upfield in the aromatic region. The carbon atom bonded to the chlorine (C-3) would be deshielded. The remaining aromatic carbons (C-2, C-5, C-6) would have chemical shifts influenced by the substituents.

The aliphatic region would show signals for the piperidine ring carbons and the ethyl group carbons. The carbons of the piperidine ring directly attached to the nitrogen would be the most deshielded among the aliphatic carbons.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)145 - 150
C-2120 - 125
C-3 (C-Cl)125 - 130
C-4 (C-N piperidine)140 - 145
C-5115 - 120
C-6110 - 115
Piperidine C (adjacent to N)50 - 60
Piperidine C20 - 35
Ethyl -CH₂-25 - 30
Ethyl -CH₃10 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the aniline ring and between the protons within the 2-ethylpiperidine moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the signals of the piperidine and ethyl group protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the aniline ring and the 2-ethylpiperidine ring, for example, by observing a correlation from the piperidine protons adjacent to the nitrogen to the C-4 of the aniline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Analysis

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and piperidine groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be seen in the 1500-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine would likely appear around 1600-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for the aromatic amine and the tertiary amine of the piperidine ring would be in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Predicted IR Data:

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
-NH₂Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C=C (aromatic)Stretch1500 - 1600
-NH₂Bend1600 - 1650
C-NStretch1250 - 1350
C-ClStretch600 - 800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₉ClN₂), the expected molecular weight is approximately 238.75 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 238. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 240 with an intensity of about one-third of the M⁺ peak is expected.

Common fragmentation pathways would likely involve the loss of the ethyl group from the piperidine ring, cleavage of the piperidine ring, and fragmentation of the aniline moiety.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with extremely high precision. For this compound, the molecular formula is C₁₃H₁₉ClN₂.

The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁴N). This calculated value serves as a benchmark for comparison with experimental HRMS data. A close match between the measured and theoretical mass (typically within a few parts per million, ppm) confirms the molecular formula.

Table 1: Theoretical HRMS Data for C₁₃H₁₉ClN₂

Adduct Ion Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₁₃H₂₀ClN₂⁺ 239.1310
[M+Na]⁺ C₁₃H₁₉ClN₂Na⁺ 261.1129
[M+K]⁺ C₁₃H₁₉ClN₂K⁺ 277.0868

Note: This table represents calculated theoretical values. Experimental data is required for confirmation.

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), molecules fragment in predictable ways. Analyzing this fragmentation pattern provides valuable information about the compound's structure. For this compound, key fragmentation pathways would likely include:

Loss of the ethyl group: Cleavage of the ethyl side chain from the piperidine ring, resulting in a fragment ion with a loss of 29 Da (C₂H₅).

Piperidine ring cleavage: Fragmentation of the piperidine ring itself through various pathways, leading to characteristic smaller fragments.

Benzylic cleavage: Fission of the bond between the aniline ring and the piperidine nitrogen.

Identifying these characteristic fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

Electronic Absorption Properties

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The aniline moiety, with its aromatic ring and amino group, is the primary chromophore. The substitution pattern, including the chloro and piperidinyl groups, would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. A typical analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, acetonitrile) and recording the spectrum.

Table 2: Hypothetical UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
Ethanol ~250-260 Data not available π → π*
Ethanol ~300-320 Data not available n → π*

Note: This table is illustrative. Actual values must be determined experimentally.

Band Gap Energy Determination

The optical band gap energy (Eg) of a compound can be estimated from its UV-Vis absorption spectrum. The onset of absorption (λonset) in the spectrum corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The band gap is calculated using the Planck-Einstein relation:

Eg (eV) = 1240 / λonset (nm)

This value is crucial for understanding the electronic properties of the material and its potential applications in optoelectronic devices.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides information about the emissive properties and electronic structure of a molecule. The analysis involves exciting the sample at a wavelength corresponding to an absorption maximum and measuring the resulting emission spectrum. Key parameters obtained from a PL spectrum include the emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the photoluminescence quantum yield (ΦPL), which quantifies the efficiency of the emission process.

Table 3: Hypothetical Photoluminescence Data

Excitation λ (nm) Emission λmax (nm) Stokes Shift (nm) Quantum Yield (ΦPL)
Data not available Data not available Data not available Data not available

Note: Experimental data is required to populate this table.

Computational Chemistry and Molecular Modeling of 3 Chloro 4 2 Ethylpiperidin 1 Yl Aniline

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. For a molecule such as 3-chloro-4-(2-ethylpiperidin-1-yl)aniline, a TD-DFT analysis would be employed to predict its electronic absorption spectrum (UV-Vis spectrum). This calculation would yield information about the energies of electronic transitions, the corresponding wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. Such a study would help in understanding the molecule's photophysical properties and how its structure influences its interaction with light.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding molecular conformation, crystal packing, and ligand-receptor binding. NCI analysis is a computational approach that helps to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric clashes within a molecule or between molecules.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are tools used in computational chemistry to analyze the electron density of a molecule. They provide a method to map regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. In a study of this compound, ELF and LOL analyses would offer a detailed picture of the chemical bonding and the spatial distribution of electron pairs, helping to rationalize the molecule's structure and reactivity.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a technique based on electron density and its derivatives to identify and visualize non-covalent interactions. The analysis generates 3D isosurfaces that are color-coded to distinguish between different types of interactions:

Blue isosurfaces typically indicate strong attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak, delocalized van der Waals interactions.

Red isosurfaces signify repulsive interactions or steric clashes.

An RDG analysis of this compound would reveal the intramolecular and intermolecular forces that govern its conformational preferences and solid-state packing.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

A molecular docking study involving this compound would require a specific protein target. The study would predict the binding mode of the compound within the protein's active site, calculate a binding affinity or docking score to estimate the strength of the interaction, and identify key interactions (like hydrogen bonds or hydrophobic contacts) with amino acid residues. Without a specified biological target, a hypothetical docking study cannot be detailed.

In Silico Tools and Computer-Aided Molecular Design (CAMD) Principles

In silico tools and Computer-Aided Molecular Design (CAMD) encompass a wide range of software and methodologies used to design and evaluate molecules computationally before their synthesis. For a compound like this compound, CAMD principles could be applied in several ways:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate chemical structure with biological activity to predict the potency of new derivatives.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which are crucial for its development as a potential drug.

These in silico approaches are integral to modern medicinal chemistry, enabling the rational design of new molecules with improved efficacy and safety profiles.

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 4 2 Ethylpiperidin 1 Yl Aniline Derivatives

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the aryl chloride of 3-chloro-4-(2-ethylpiperidin-1-yl)aniline is anticipated to be challenging under standard conditions. The aromatic ring is activated by the electron-donating amino and piperidino groups, which increases the electron density of the ring and thus disfavors attack by nucleophiles. For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which are absent in this molecule. chemistrysteps.com

However, under forcing conditions, such as high temperatures and pressures with a strong nucleophile, substitution of the chloride may be possible. The generally accepted mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The presence of electron-withdrawing groups helps to stabilize this intermediate, a condition not met in the title compound.

Alternatively, nucleophilic substitution could potentially proceed via an elimination-addition mechanism involving a benzyne intermediate, especially in the presence of a very strong base like sodium amide. chemistrysteps.comkhanacademy.org This pathway is less common and requires harsh reaction conditions.

The reactivity of aryl halides in nucleophilic aromatic substitution is also influenced by the nature of the leaving group. Generally, fluoride is the best leaving group in SNAr reactions, followed by chloride, bromide, and iodide. nih.gov

Electrophilic Aromatic Substitution on the Aniline (B41778) Moiety

The aniline moiety of this compound is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating effects of the amino group and the nitrogen of the piperidine (B6355638) ring, which increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. wikipedia.org

The directing effects of the substituents on the aniline ring determine the position of substitution. The amino group is a strong activating group and an ortho-, para-director. cognitoedu.orgscispace.com The piperidino group is also an activating ortho-, para-director. The chlorine atom is a deactivating group but is also an ortho-, para-director. youtube.com

Given the substitution pattern of this compound, the positions ortho and para to the strongly activating amino and piperidino groups are already substituted. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group (positions 2 and 6) and ortho to the piperidino group (position 3, which is already chlorinated, and position 5). The chlorine atom at position 3 will sterically hinder attack at position 2. The bulky 2-ethylpiperidino group will also exert significant steric hindrance, likely directing incoming electrophiles to the less hindered positions.

Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentPosition on Aniline RingElectronic EffectDirecting Effect
-NH₂1ActivatingOrtho, Para
-Cl3DeactivatingOrtho, Para
-(2-ethylpiperidin-1-yl)4ActivatingOrtho, Para

Acid-Base Properties and Protonation States

This compound possesses two basic nitrogen atoms: the aniline nitrogen and the piperidine nitrogen. The basicity of these nitrogens, and thus the protonation state of the molecule, is influenced by the electronic effects of the substituents on the aromatic ring.

The aniline nitrogen is expected to be weakly basic. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, reducing its availability for protonation. researchgate.net The presence of the electron-withdrawing chlorine atom at the meta position to the amino group will further decrease the basicity of the aniline nitrogen.

In contrast, the piperidine nitrogen is expected to be significantly more basic. The lone pair of electrons on the piperidine nitrogen is localized and readily available for protonation. The alkyl groups of the piperidine ring are electron-donating, further increasing its basicity.

Therefore, in an acidic medium, the piperidine nitrogen will be preferentially protonated. The pKa of the conjugate acid of a substituted aniline is a measure of its basicity. For comparison, the pKa of the conjugate acid of aniline is 4.6. The pKa of the conjugate acid of piperidine is about 11.2. The presence of the chloro group on the aniline ring is expected to lower the pKa of the anilinium ion. researchgate.net

Table 2: Estimated pKa Values of Conjugate Acids of Relevant Amines

CompoundFunctional GroupEstimated pKa of Conjugate Acid
AnilinePrimary Arylamine4.6
3-ChloroanilinePrimary Arylamine3.5
PiperidineSecondary Aliphatic Amine11.2
This compoundAniline Nitrogen< 4.6
This compoundPiperidine Nitrogen~ 11

Note: These are estimated values based on analogous compounds and the principles of substituent effects.

Coupling Reactions for Further Functionalization

The chlorine atom on the aniline ring of this compound provides a handle for further functionalization through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 3-position of the aniline ring. The reactivity of aryl chlorides in Suzuki coupling is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl chloride with an amine, allowing for the synthesis of diaryl or alkylaryl amines. wikipedia.orglibretexts.org This could be used to introduce a different amino group at the 3-position. The development of this reaction has provided a versatile method for the formation of C-N bonds. rug.nl

Other Coupling Reactions: Other coupling reactions, such as the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Stille coupling (coupling with an organotin compound), could also be employed for the functionalization of the 3-position, although the reactivity of the chloro-substituted aniline might be a limiting factor.

Table 3: Overview of Potential Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraBoronic acid/esterPd catalyst, baseC-C
Buchwald-HartwigAminePd catalyst, baseC-N
HeckAlkenePd catalyst, baseC-C
SonogashiraTerminal alkynePd/Cu catalyst, baseC-C (alkyne)
StilleOrganotin compoundPd catalystC-C

Ring Transformations and Cyclization Reactions

The structure of this compound offers possibilities for intramolecular cyclization reactions to form new heterocyclic rings, particularly involving the ortho-positioned amino and chloro substituents.

Benzimidazole Formation: One potential cyclization reaction is the formation of a benzimidazole ring system. This could be achieved by reacting the ortho-haloaniline with an amide or lactam in a copper-catalyzed coupling reaction followed by an acid-catalyzed cyclization. acs.org Another approach could involve the reaction with an aldehyde followed by oxidative cyclization.

Spirocycle Formation: Intramolecular reactions involving the piperidine ring are also conceivable. For instance, an intramolecular Buchwald-Hartwig N-arylation could potentially lead to the formation of spirocyclic structures, where the piperidine nitrogen attacks the ortho-chloro position of the aniline ring. rsc.org

Other Cyclizations: Depending on the reaction conditions and the introduction of other functional groups, various other cyclization pathways could be explored. For example, reactions involving the aniline nitrogen and a suitably placed functional group on a substituent introduced via a coupling reaction could lead to the formation of a variety of fused heterocyclic systems. researchgate.net

Exploration of Structural Modifications and Their Implications for 3 Chloro 4 2 Ethylpiperidin 1 Yl Aniline Derivatives

Influence of Substituents on Molecular Electronic Structure

The molecular electronic structure of 3-chloro-4-(2-ethylpiperidin-1-yl)aniline is determined by the interplay of its constituent groups: the aniline (B41778) core, the chloro substituent, and the 2-ethylpiperidin-1-yl group. Each of these imparts distinct electronic effects that modulate the electron density distribution across the aromatic ring.

The amino group (-NH₂) of aniline is a potent electron-donating group (EDG) due to the resonance effect (+R) of the nitrogen's lone pair of electrons. vedantu.combyjus.com This effect increases the electron density at the ortho and para positions of the benzene (B151609) ring, making the molecule more susceptible to electrophilic substitution at these sites. vedantu.combyjus.com

Conversely, the chlorine atom at the 3-position is an electron-withdrawing group (EWG) primarily through its inductive effect (-I), while also exhibiting a weaker electron-donating resonance effect (+R). pearson.com As an EWG, it decreases the electron density on the ring and reduces the basicity of the aniline nitrogen. pearson.com

Substituent GroupTypePrimary Electronic EffectImpact on Aniline Ring
Amino (-NH₂)Electron-Donating (EDG)+R (Resonance)Increases electron density, especially at ortho/para positions; Increases basicity. pearson.com
Chloro (-Cl)Electron-Withdrawing (EWG)-I (Inductive) > +R (Resonance)Decreases electron density and basicity. pearson.com
Alkyl (e.g., Ethyl)Electron-Donating (EDG)+I (Inductive)Slightly increases electron density and basicity. pearson.com
PiperidinylElectron-Donating (EDG)+R (Resonance)Increases electron density on the aromatic ring. vedantu.com

Conformational Preferences and Stereochemical Effects of the Ethylpiperidine Moiety

The 2-ethylpiperidine (B74283) moiety introduces significant conformational and stereochemical complexity to the molecule. Saturated six-membered heterocyclic rings like piperidine (B6355638) typically adopt a chair conformation to minimize steric strain. rsc.org In this chair form, substituents can occupy either an axial or an equatorial position.

For a 2-substituted piperidine, there is a general preference for the substituent to be in the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. Therefore, the ethyl group in the 2-ethylpiperidine ring is most likely to adopt an equatorial orientation. The connection to the aniline ring at the nitrogen atom (position 1) would also favor an equatorial position to minimize steric hindrance with the rest of the piperidine ring.

Furthermore, the carbon atom at the 2-position of the piperidine ring, to which the ethyl group is attached, is a chiral center. This means that this compound can exist as a pair of enantiomers, (R)- and (S)-. The specific stereochemistry can have a profound impact on the molecule's biological activity, as interactions with chiral biological targets like receptors and enzymes are often stereospecific. The axial or equatorial preference of substituents on a piperazine (B1678402) ring has been shown to be crucial for its binding in pharmaceutically relevant cases. nih.gov

Structural FeaturePreference/EffectReasoning
Piperidine Ring ConformationChair conformationMinimization of torsional and steric strain. rsc.org
Ethyl Group PositionEquatorialAvoidance of unfavorable 1,3-diaxial steric interactions.
StereochemistryExists as (R) and (S) enantiomersPresence of a chiral center at C2 of the piperidine ring.

Impact of Halogenation on Reactivity and Intermolecular Interactions

The presence of a chlorine atom on the aniline ring significantly modifies the compound's reactivity and its capacity for intermolecular interactions. Halogenoarenes, such as chlorobenzene, are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts. savemyexams.com This is due to the interaction of the halogen's lone pair of electrons with the π system of the ring, which strengthens the carbon-halogen bond. savemyexams.com

However, the chlorine atom influences the electrophilic substitution reactions that are characteristic of anilines. byjus.com While the amino/piperidinyl group is a strong activator and ortho-, para-director, the chloro group is a deactivator and an ortho-, para-director. byjus.com The final substitution pattern on the ring for further reactions would depend on the balance of these directing effects and the reaction conditions. The halogenation of anilines can lead to various products, and the reaction pathways can be complex. acs.org

The chlorine atom also introduces the possibility of specific intermolecular interactions. Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like nitrogen or oxygen. nih.govacs.org These interactions, along with traditional hydrogen bonds involving the aniline's N-H group, can play a crucial role in the crystal packing of the solid-state material and in its binding to biological targets. nih.govacs.org

AspectImpact of Chlorine AtomMechanism/Reason
Reactivity (Nucleophilic Substitution)Decreased reactivity compared to alkyl halides.Strengthening of the C-Cl bond due to resonance with the aromatic ring. savemyexams.com
Reactivity (Electrophilic Substitution)Deactivates the ring but directs incoming electrophiles to ortho/para positions.Inductive withdrawal (-I) deactivates, while lone pair resonance (+R) directs. byjus.com
Intermolecular InteractionsEnables halogen bonding.The electropositive region on the halogen atom (σ-hole) can interact with nucleophiles. nih.govacs.org
Intermolecular InteractionsParticipates in hydrogen bonding.The amino group can act as a hydrogen bond donor, and the chlorine can be a weak acceptor. nih.gov

Comparison with Analogues (e.g., piperazine vs. piperidine, different alkyl substitutions)

To understand the structure-activity relationships of this compound, it is useful to compare it with structural analogues.

Piperazine vs. Piperidine: Replacing the piperidine ring with a piperazine ring would introduce a second nitrogen atom into the heterocyclic system. Piperazine is a common motif in medicinal chemistry. mdpi.com This change would have several consequences. The additional nitrogen atom would increase the molecule's polarity and its potential for hydrogen bonding. It would also introduce another basic center, altering the compound's pKa values. In some biological contexts, replacing a piperidine with a piperazine can significantly alter receptor affinity and selectivity, with the piperidine moiety sometimes being a critical element for activity at certain targets. nih.gov

Different Alkyl Substitutions: The nature of the alkyl group on the piperidine ring also has a significant impact. The ethyl group at the 2-position contributes to the molecule's lipophilicity and introduces a specific steric profile. Changing this group to a smaller one, like methyl, would reduce steric bulk, potentially allowing for different binding conformations. Conversely, a larger substituent would increase steric hindrance. The position of the alkyl group is also critical; a substituent at the 3- or 4-position of the piperidine ring would result in a different three-dimensional shape and could eliminate the chirality of the molecule (in the case of 4-substitution). The reactivity of aniline derivatives can be enhanced by the presence of di- and trisubstituted alkyl and alkoxy groups. acs.org

Analogue ModificationKey Structural DifferencePotential Implications
Piperazine instead of PiperidinePresence of a second nitrogen atom in the six-membered ring.Increased polarity, additional basic site, altered hydrogen bonding capacity, potential change in biological target affinity. mdpi.comnih.gov
Methyl instead of Ethyl at C2Smaller alkyl substituent.Reduced steric bulk, potentially altered binding modes.
No alkyl substituentUnsubstituted piperidine ring.Loss of chirality, reduced lipophilicity, less steric hindrance.
Ethyl at C4 instead of C2Different substitution position on the piperidine ring.Altered 3D shape, loss of chirality, potentially different conformational preferences.

Analytical Methodologies for Research and Quality Control of 3 Chloro 4 2 Ethylpiperidin 1 Yl Aniline

Chromatographic Techniques (e.g., HPLC, GC-MS for purity and quantification)

Chromatographic techniques are powerful tools for separating the components of a mixture and for the quantitative analysis of a specific compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of substituted anilines like 3-chloro-4-(2-ethylpiperidin-1-yl)aniline.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds. For substituted anilines, reverse-phase HPLC is a common approach. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While aniline (B41778) derivatives can sometimes be challenging to analyze by GC due to their polarity, appropriate derivatization can improve their chromatographic behavior. nih.gov However, for many substituted anilines, direct analysis is possible.

A typical GC-MS method for a compound like this compound would involve injecting a solution of the sample into a heated injection port, where it is vaporized and carried by an inert gas (such as helium) onto a capillary column. The column, often coated with a non-polar or medium-polarity stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification. The EPA has established methods, such as Method 8131, for the analysis of aniline derivatives by gas chromatography, which can serve as a basis for method development for this specific compound. epa.gov

Table 1: Representative Chromatographic Conditions for the Analysis of Substituted Anilines

ParameterHPLCGC-MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water with 0.1% Formic AcidHelium at a constant flow rate (e.g., 1 mL/min)
Flow Rate 1.0 mL/minN/A
Injection Volume 10 µL1 µL (splitless)
Oven Temperature Program Isothermal at 40°C or a temperature gradientInitial temp. 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Detector UV at 254 nm or Mass SpectrometerMass Spectrometer (scan range 50-500 m/z)
Note: These are generalized conditions and would require optimization for the specific analysis of this compound.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of a newly synthesized molecule and is used in quality control to confirm the stoichiometry of a substance. The technique provides the percentage by mass of each element present in the compound.

For this compound, with the molecular formula C13H19ClN2, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N). nih.gov This theoretical composition is then compared with the experimental results obtained from an elemental analyzer. A close agreement between the theoretical and experimental values provides strong evidence for the purity and correct stoichiometry of the compound.

The process typically involves the combustion of a small, accurately weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then separated and quantified. The chlorine content is usually determined by other methods, such as titration after combustion.

Table 2: Theoretical Elemental Composition of this compound (C13H19ClN2)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0113156.1365.41
HydrogenH1.011919.198.04
ChlorineCl35.45135.4514.85
NitrogenN14.01228.0211.74
Total 238.79 100.00
*Note: Atomic masses are approximate.

Patent Landscape and Academic Innovations Pertaining to 3 Chloro 4 2 Ethylpiperidin 1 Yl Aniline Derivatives

Analysis of Novel Synthetic Routes in Patented Inventions

Consequently, an analysis of novel synthetic routes for 3-chloro-4-(2-ethylpiperidin-1-yl)aniline from patented inventions is not possible. While patents for similar structures, such as 3-chloro-2-methylaniline, describe synthetic methods like the reduction of a corresponding nitrotoluene, these are not directly applicable or specified for the target compound. google.com

Academic Contributions Beyond Patentable Discoveries

Similarly, a search of academic journals and scientific literature did not reveal any papers focused on this compound. Academic contributions often explore the synthesis, characterization, and potential applications of novel compounds. The absence of such literature suggests that this specific compound has not been a subject of published academic investigation or that such research is not widely indexed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-4-(2-ethylpiperidin-1-yl)aniline, and what are their key reaction conditions?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. For example:

  • Route 1 : Condensation of 2-chloro-4-nitrobenzene derivatives with 2-ethylpiperidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction using Fe/NH₄Cl in ethanol/water .
  • Route 2 : Direct coupling of 3-chloro-4-aminophenol with 2-ethylpiperidine via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .
    • Critical Parameters : Reaction yield depends on steric hindrance from the ethyl group and the electronic effects of substituents. Optimize solvent polarity and catalyst loading to mitigate side reactions like dehalogenation .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the piperidine ring integration (δ ~2.5–3.5 ppm for N-CH₂ groups) and aromatic proton splitting patterns (e.g., para-substitution at δ ~6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ (e.g., m/z 269.12 for C₁₃H₁₈ClN₂) and fragments like loss of the ethyl group (m/z 241.08) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% deviation .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

  • Methodological Answer :

  • Amide Formation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base to form N-acylated derivatives .
  • Cross-Coupling : Participate in Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups at the chlorine position .
  • Oxidation : Treat with m-CPBA to oxidize the piperidine ring’s nitrogen, forming N-oxide derivatives for solubility studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software reveals:

  • Torsion Angles : The ethyl group adopts a gauche conformation relative to the piperidine ring (torsion angle ~60°) to minimize steric clash .
  • Hydrogen Bonding : N–H···Cl interactions stabilize the crystal lattice (d = 2.15 Å, θ = 165°), as analyzed via Mercury software .
    • Data Contradictions : Discrepancies in bond lengths (e.g., C–N vs. C–Cl) may arise from twinning or disorder; refine using Olex2 with TWIN/BASF commands .

Q. What strategies optimize the enantiomeric purity of this compound derivatives for pharmacological studies?

  • Methodological Answer :

  • Chiral Resolution : Use (+)- or (−)-di-p-toluoyl-D-tartaric acid to separate enantiomers via recrystallization in ethanol/water (≥99% ee) .
  • Asymmetric Synthesis : Employ chiral ligands (e.g., (R)-BINAP) in palladium-catalyzed amination to directly generate enantiopure products (85–92% ee) .
    • Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15, flow rate 1 mL/min) .

Q. How do substituent effects on the piperidine ring influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Piperidine Modifications : Replace the ethyl group with bulkier tert-butyl to enhance lipophilicity (logP ↑ by 0.8) and improve membrane permeability .
  • Electron-Withdrawing Groups : Introduce CF₃ at the para position to increase metabolic stability (t₁/₂ ↑ from 2.1 to 6.3 hours in microsomal assays) .
    • Data Analysis : Use CoMFA/CoMSIA models to correlate steric/electronic descriptors with IC₅₀ values against target enzymes .

Q. What experimental and computational methods address contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • DoE Optimization : Apply a Box-Behnken design to evaluate temperature, catalyst loading, and solvent effects on yield (e.g., 65% → 89% via DMF → NMP switch) .
  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps, such as amine deprotonation in SNAr reactions .
    • Validation : Cross-check purity via ¹H NMR (internal standard: 1,3,5-trimethoxybenzene) and LC-MS to detect trace impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.